molecular formula C9H12N4 B2608611 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 1565663-25-3

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2608611
CAS No.: 1565663-25-3
M. Wt: 176.223
InChI Key: JLFWMQBIOVCIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that features a benzodiazole core structure with an aminomethyl group at the 6-position and a methyl group at the 1-position

Scientific Research Applications

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for biological applications, its activity would depend on its interactions with biological targets .

Future Directions

The study and application of benzodiazole derivatives is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science . The future directions for this specific compound would depend on its properties and performance in desired applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the aminomethyl group. The benzodiazole core can be synthesized through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone using reagents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine
  • 4-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine
  • 6-(aminomethyl)-1-ethyl-1H-1,3-benzodiazol-2-amine

Uniqueness

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-(aminomethyl)-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-13-8-4-6(5-10)2-3-7(8)12-9(13)11/h2-4H,5,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFWMQBIOVCIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CN)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.